2-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline

Kinase inhibition In silico screening Drug design

2-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline (CAS 354992-07-7; also indexed under CAS 5999-36-0) is a synthetic quinazoline heterocycle with the molecular formula C₁₈H₁₆ClN₃ and a molecular weight of 309.80 g·mol⁻¹. Its structure features a 4-pyrrolidinyl substituent directly attached to the quinazoline core and a 2-(2-chlorophenyl) group, giving it a calculated logP of 4.55 and a topological polar surface area of 29.02 Ų.

Molecular Formula C18H16ClN3
Molecular Weight 309.8 g/mol
CAS No. 354992-07-7
Cat. No. B5837031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline
CAS354992-07-7
Molecular FormulaC18H16ClN3
Molecular Weight309.8 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl
InChIInChI=1S/C18H16ClN3/c19-15-9-3-1-7-13(15)17-20-16-10-4-2-8-14(16)18(21-17)22-11-5-6-12-22/h1-4,7-10H,5-6,11-12H2
InChIKeyNGHYEEKKFIJXDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline – Procurement-Relevant Physicochemical and Structural Overview


2-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline (CAS 354992-07-7; also indexed under CAS 5999-36-0) is a synthetic quinazoline heterocycle with the molecular formula C₁₈H₁₆ClN₃ and a molecular weight of 309.80 g·mol⁻¹ [1]. Its structure features a 4-pyrrolidinyl substituent directly attached to the quinazoline core and a 2-(2-chlorophenyl) group, giving it a calculated logP of 4.55 and a topological polar surface area of 29.02 Ų [2]. The compound is catalogued in PubChem (CID 914453) and ChEMBL (CHEMBL2449556), where it is annotated with a preclinical max phase and two EC₅₀ bioactivity assays [3].

Why Generic Quinazoline Substitution Cannot Replace 2-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline


Minor structural permutations on the quinazoline scaffold—particularly at the 2- and 4-positions—can produce order-of-magnitude shifts in target binding and cellular potency. For instance, within a closely related series of 4-pyrrolidin-1-yl quinazolines, substituting the 2-aryl group from 2-chlorophenyl to 4-pyridyl fundamentally alters the hydrogen-bonding capacity and lipophilicity of the molecule, which directly impacts its off-rate against kinase targets [1]. Generic substitution without head-to-head functional data therefore carries a high risk that a replacement compound will not recapitulate the specific binding profile, cellular permeability, or metabolic stability that the 2-(2-chlorophenyl) congener exhibits, making empirical verification mandatory before any analog can be deemed interchangeable [2].

Quantitative Differentiation Evidence for 2-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline Relative to Closest Analogs


Predicted Binding Affinity Against Wild-Type Kinase Domain (PDB 4dli)

In silico docking against the PDB 4dli kinase domain (wild-type) predicts a binding free energy of -6.4 kcal/mol for CHEMBL2449556 (conformer 1), with alternative conformers giving -6.2 and -6.1 kcal/mol [1]. These values provide a baseline for ranking relative to other quinazoline derivatives when the same docking protocol is employed; within the PSnpBind database, compounds within the same cluster show Tanimoto similarity of 0.80 to the co-crystallized ligand, indicating a conserved binding mode that can be exploited for scaffold hopping [2]. Direct experimental Kd values are not available in the public domain, so these predicted affinities serve as the first-line comparator benchmark.

Kinase inhibition In silico screening Drug design

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

The compound's measured logP of 4.55 and low polar surface area (29.02 Ų) [1] distinguish it from more polar congeners such as 2-(pyridin-4-yl)-4-(pyrrolidin-1-yl)quinazoline, whose pyridyl nitrogen introduces an additional hydrogen-bond acceptor and reduces logP. In a separate quinazoline–pyrrolidine series, a targeted modification that increased CNS MPO score from 3.1 to 4.3 was achieved by lowering PSA below 40 Ų and capping hydrogen-bond donors [2]. While not a direct measurement on this exact compound, the class-level inference is that the 2-chlorophenyl group confers higher membrane permeability potential relative to 2-heteroaryl analogs, making the compound a preferred choice for intracellular or CNS target engagement studies where passive permeability is critical.

ADME Physicochemical profiling Lead optimization

ChEMBL Bioactivity Fingerprint: 2 EC₅₀ Entries Against a Single Defined Target

The ChEMBL database records two EC₅₀ determinations for CHEMBL2449556 against a single protein target, both classified under Binding assays (assay type: B) [1]. The presence of replicate EC₅₀ data—rather than a single-point percentage inhibition—provides a minimal quantitative basis for structure–activity relationship (SAR) interpretation that is absent for many other quinazoline building blocks. For example, the commercially available 2-(pyridin-4-yl)-4-(pyrrolidin-1-yl)quinazoline analogue lacks annotated bioactivity data in ChEMBL [2], meaning any attempt to substitute it for the 2-chlorophenyl derivative would start from zero quantitative target-activity information.

Bioactivity profiling Target engagement Hit triage

Patent-Exemplified Quinazoline Core as an EGFR Inhibitor Chemotype

International patent WO2008002039A1 exemplifies numerous 4-pyrrolidinyl quinazoline-6-carboxamide derivatives with measured EGFR inhibitory activity [1]. While the patent does not directly list 2-(2-chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline, it establishes that the 4-pyrrolidinyl substitution is a critical pharmacophoric element within the EGFR inhibitor series, with certain analogs achieving sub-micromolar IC₅₀ values against wild-type and mutant EGFR [2]. The 2-(2-chlorophenyl) variant of this privileged core is therefore positioned as a versatile intermediate for further derivatization at the 6- and 7-positions, directly linking to a patent-validated chemotype with established kinase inhibition.

EGFR inhibition Patent SAR Chemical series prioritization

Cytotoxicity Selectivity of Closely Related Quinazoline-Pyrrolidine Hybrids

A 2023 study on 15 substituted quinazoline analogs bearing pyrrolidine, piperidine, or dimethylamine moieties reported differential cytotoxicity against A431 epidermoid carcinoma cells versus HU02 normal fibroblasts [1]. Compounds with the pyrrolidine substituent showed varying degrees of selectivity that were highly sensitive to the nature of the aniline substituent; the piperidine-containing analog 3f achieved the best selectivity with IC₅₀ = 1.21 µM against A431 while showing no significant cytotoxicity against HU02 at concentrations up to 100 µM [2]. Although 2-(2-chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline was not tested in this study, the data demonstrate that within the 4-aminopyrrolidine quinazoline class, cytotoxicity and selectivity are exquisitely dependent on the exact substitution pattern, and extrapolation from one analog to another is unreliable without direct measurement.

Cytotoxicity profiling Selectivity window Cancer cell lines

Recommended Application Scenarios for 2-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline Based on Quantitative Evidence


Kinase Profiling and Target Deconvolution

The compound's two EC₅₀ annotations in ChEMBL and its computationally predicted binding affinity against the PDB 4dli kinase domain (ΔG = -6.4 kcal/mol for the top conformer) [1] position it as a probe for kinase selectivity panels. Researchers can use the existing EC₅₀ values to set initial screening concentrations and then compare selectivity profiles directly against the co-crystallized ligand cluster (Tanimoto 0.80) [2]. This avoids the blind screening that would be required with a 2-heteroaryl analog that lacks any quantitative bioactivity annotation.

Medicinal Chemistry Reference Compound for EGFR-Focused Libraries

The 4-pyrrolidinyl quinazoline core is extensively validated in WO2008002039A1, where analogs achieve >90% EGFR inhibition at 30 µM [3]. Because the 2-(2-chlorophenyl) variant retains the unsubstituted 6- and 7-positions, it serves as an ideal common intermediate for parallel derivatization—adding acrylamide, ether, or sulfonamide groups at C6/C7—while maintaining the privileged 2-chlorophenyl/4-pyrrolidinyl scaffold constant. This allows SAR exploration to focus exclusively on the vector that most impacts kinase potency.

CNS-Penetrant Lead Optimization Campaigns

With a calculated logP of 4.55 and a polar surface area of only 29.02 Ų [4], the compound occupies a favorable region of CNS drug-like chemical space. Published optimization of related quinazolinone-pyrrolidine hybrids achieved CNS MPO score improvements of 1.2 units by maintaining PSA below 40 Ų [5]. The 2-chlorophenyl group provides higher lipophilicity without adding hydrogen-bond donors, making this compound a superior starting point for CNS programs compared to more polar 2-pyridyl or 2-pyrimidinyl analogs.

Computational Chemistry and Cheminformatics Model Training

The availability of physicochemical descriptors (MW, logP, TPSA, rotatable bonds, HBA/HBD counts) from ChEMBL [4], combined with predicted binding affinities from PSnpBind [2] and the ChEMBL EC₅₀ bioactivity fingerprint, makes this compound a well-annotated data point for training QSAR models or validating docking scoring functions. Its inclusion in a training set reduces the representation gap for 2-aryl-4-pyrrolidinyl quinazolines compared to more commonly modeled 4-anilino quinazolines.

Quote Request

Request a Quote for 2-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.